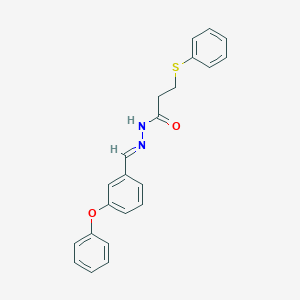
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide, also known as HMAH, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. HMAH belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group (C=O). In
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammation is mediated by various signaling pathways such as NF-κB and MAPK, and 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In animal models, 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to reduce inflammation and improve various physiological parameters such as blood glucose levels and lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has also been shown to have good stability and solubility properties, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide. One direction is to further explore its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of new analogs of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide can be synthesized by the condensation reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting compound is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Inflammation is a key factor in many diseases, and 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has also been studied for its antibacterial and antifungal properties.
Propriétés
Nom du produit |
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-16-9-3-2-7(4-8(9)14)5-11-12-10(15)6-13/h2-5,13-14H,6H2,1H3,(H,12,15)/b11-5+ |
Clé InChI |
FQAXVRMVGIIZKO-VZUCSPMQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CO)O |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CO)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)

![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)